molecular formula C8H18N2O B13349690 Rel-(1R,2R)-2-((3-aminopropyl)amino)cyclopentan-1-ol

Rel-(1R,2R)-2-((3-aminopropyl)amino)cyclopentan-1-ol

Cat. No.: B13349690
M. Wt: 158.24 g/mol
InChI Key: YOGKWXRERXFKBQ-HTQZYQBOSA-N
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Description

Rel-(1R,2R)-2-((3-aminopropyl)amino)cyclopentan-1-ol is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound features a cyclopentane ring substituted with an amino group and a hydroxyl group, making it an interesting subject for chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(1R,2R)-2-((3-aminopropyl)amino)cyclopentan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available cyclopentanone.

    Reductive Amination: Cyclopentanone undergoes reductive amination with 3-aminopropylamine in the presence of a reducing agent such as sodium cyanoborohydride.

    Hydroxylation: The resulting intermediate is then subjected to hydroxylation using reagents like osmium tetroxide or hydrogen peroxide to introduce the hydroxyl group at the desired position.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Rel-(1R,2R)-2-((3-aminopropyl)amino)cyclopentan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride.

Common Reagents and Conditions

    Oxidation: PCC, Dess-Martin periodinane

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Thionyl chloride, phosphorus tribromide

Major Products

    Oxidation: Cyclopentanone derivative

    Reduction: Cyclopentylamine derivative

    Substitution: Cyclopentyl halide derivative

Scientific Research Applications

    Medicinal Chemistry: As a building block for the synthesis of pharmaceutical compounds.

    Organic Synthesis: As an intermediate in the synthesis of complex organic molecules.

    Material Science: As a precursor for the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of Rel-(1R,2R)-2-((3-aminopropyl)amino)cyclopentan-1-ol would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Rel-(1R,2R)-2-((3-aminopropyl)amino)cyclopentan-1-ol can be compared with similar compounds such as:

    Cyclopentanol: Lacks the amino group, making it less versatile in certain reactions.

    Cyclopentylamine: Lacks the hydroxyl group, limiting its reactivity in hydroxylation reactions.

    Cyclopentanone: Lacks both the amino and hydroxyl groups, serving as a simpler precursor.

Properties

Molecular Formula

C8H18N2O

Molecular Weight

158.24 g/mol

IUPAC Name

(1R,2R)-2-(3-aminopropylamino)cyclopentan-1-ol

InChI

InChI=1S/C8H18N2O/c9-5-2-6-10-7-3-1-4-8(7)11/h7-8,10-11H,1-6,9H2/t7-,8-/m1/s1

InChI Key

YOGKWXRERXFKBQ-HTQZYQBOSA-N

Isomeric SMILES

C1C[C@H]([C@@H](C1)O)NCCCN

Canonical SMILES

C1CC(C(C1)O)NCCCN

Origin of Product

United States

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